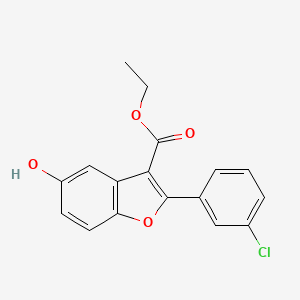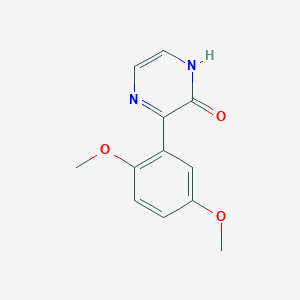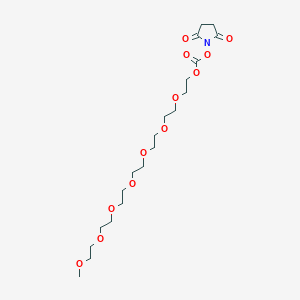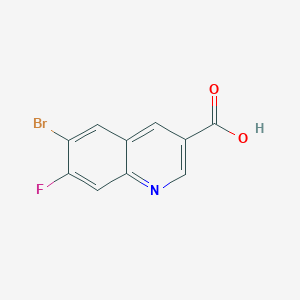
3-(2-Anthryl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Anthryl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with an anthracene moiety attached at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Anthryl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines, including this compound.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of copper-catalyzed multicomponent reactions. These reactions are advantageous due to their mild conditions and high yields . The use of organometal reagents in the presence of copper catalysts allows for the rapid preparation of bis-functionalized azetidines .
化学反应分析
Types of Reactions: 3-(2-Anthryl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Functionalized azetidines with various substituents.
科学研究应用
3-(2-Anthryl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 3-(2-Anthryl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain in the azetidine moiety makes it highly reactive, allowing it to participate in various chemical reactions. The anthracene moiety can interact with biological targets through π-π stacking interactions, enhancing its binding affinity and specificity .
相似化合物的比较
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and stability.
β-Lactams: Four-membered cyclic amides with significant biological activity, particularly as antibiotics.
Uniqueness: 3-(2-Anthryl)azetidine is unique due to its combination of the azetidine ring and the anthracene moiety. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity, driven by ring strain, and the presence of the anthracene group, which can engage in π-π interactions, set it apart from other similar compounds .
属性
分子式 |
C17H15N |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
3-anthracen-2-ylazetidine |
InChI |
InChI=1S/C17H15N/c1-2-4-13-8-16-9-15(17-10-18-11-17)6-5-14(16)7-12(13)3-1/h1-9,17-18H,10-11H2 |
InChI 键 |
SLGWMSQMPRMDIV-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)

![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)

![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)




![7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13705200.png)


![N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-4-(N-phenylsulfamoyl)benzamide](/img/structure/B13705225.png)

